Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-methoxycinnamic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-methoxycinnamic Acid
Executive Summary
4-Bromo-3-methoxycinnamic acid (CAS: 924271-33-0) is a high-value phenylpropanoid intermediate used extensively in medicinal chemistry and organic synthesis. Structurally characterized by a trans-cinnamic acid backbone decorated with a bromine atom at the para-position and a methoxy group at the meta-position, this compound serves as a versatile scaffold. Its unique substitution pattern allows for orthogonal functionalization: the carboxylic acid tail facilitates amide/ester formation, while the aryl bromide moiety acts as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
Molecular Identity & Structural Analysis[1]
The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer. The trans geometry places the bulky phenyl ring and the carboxylic acid group on opposite sides of the double bond, minimizing steric strain.
| Identifier | Details |
| IUPAC Name | (2E)-3-(4-Bromo-3-methoxyphenyl)prop-2-enoic acid |
| Common Name | 4-Bromo-3-methoxycinnamic acid |
| CAS Number | 924271-33-0 |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| SMILES | COc1cc(C=CC(=O)O)ccc1Br |
| InChI Key | HKLCOMKRVBQSHA-UHFFFAOYSA-N (Precursor analog) |
Structural Implications for Reactivity[2]
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Electronic Effects: The methoxy group (–OCH₃) at the 3-position is an electron-donating group (EDG) by resonance, which slightly activates the ring but is counteracted by the electron-withdrawing bromine at the 4-position.
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Steric Environment: The 3-methoxy group provides steric bulk that can influence the regioselectivity of catalytic cycles at the adjacent 2-position, while the 4-bromo position remains sterically accessible for oxidative addition by metal catalysts.
Physicochemical Properties[3][4][5][6]
The following data consolidates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this isomer are not centrally archived.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically white to off-white or pale yellow. |
| Melting Point | >170 °C (Predicted) | Analogous 4-methoxycinnamic acid melts at 173.5°C; bromine substitution typically elevates MP. |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at standard pressure. |
| pKa (Acid) | 4.45 ± 0.10 | The carboxylic acid proton. Comparable to cinnamic acid (pKa 4.44). |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; suitable for membrane permeability in early drug discovery. |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Requires pH adjustment (basic) to form the soluble carboxylate salt. |
Synthetic Methodologies
The most robust and scalable synthesis of 4-Bromo-3-methoxycinnamic acid is the Knoevenagel Condensation . This route avoids the use of expensive transition metals in the primary step and ensures high stereoselectivity for the (E)-isomer.
Protocol: Knoevenagel Condensation
Precursor: 4-Bromo-3-methoxybenzaldehyde (CAS: 43192-34-3) Reagents: Malonic acid, Pyridine (Solvent/Base), Piperidine (Catalyst).
Step-by-Step Workflow:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-methoxybenzaldehyde (1.0 equiv) and Malonic acid (1.2 – 1.5 equiv) in Pyridine (5–10 volumes).
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Catalysis: Add a catalytic amount of Piperidine (0.1 equiv).
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Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.
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Workup: Cool the reaction mixture to room temperature. Pour slowly into an excess of ice-cold 1M HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates as a solid.
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Purification: Filter the precipitate, wash extensively with cold water to remove pyridinium salts, and recrystallize from Ethanol/Water or Methanol if necessary.
Synthetic Pathway Diagram
The following diagram illustrates the synthesis and downstream utility using Graphviz.
Caption: Synthesis of 4-Bromo-3-methoxycinnamic acid via Knoevenagel condensation and its divergence into key medicinal chemistry scaffolds.
Spectral Characterization
Researchers should expect the following spectral signals for the purified (E)-isomer.
¹H-NMR (400 MHz, DMSO-d₆) Prediction
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Carboxylic Acid (-COOH): Broad singlet at δ 12.0 – 12.5 ppm (exchanges with D₂O).
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Vinyl Protons (Trans-alkene):
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H-α (adjacent to COOH): Doublet at δ 6.50 – 6.60 ppm , J ≈ 16.0 Hz.
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H-β (adjacent to Ring): Doublet at δ 7.50 – 7.60 ppm , J ≈ 16.0 Hz. The large coupling constant confirms the trans (E) geometry.
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Aromatic Protons:
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H-2 (ortho to side chain & OMe): Doublet (small J, meta-coupling) or singlet at δ ~7.35 ppm .
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H-6 (ortho to side chain, meta to Br): Doublet of doublets at δ ~7.20 ppm .
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H-5 (ortho to Br): Doublet at δ ~7.60 – 7.70 ppm (deshielded by Br).
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Methoxy Group (-OCH₃): Strong singlet at δ 3.85 – 3.95 ppm .
Infrared (IR) Spectroscopy
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O-H Stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid dimer).
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C=O Stretch: Sharp, intense peak at 1670–1690 cm⁻¹ (conjugated acid).
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C=C Stretch: 1620–1635 cm⁻¹ (alkene).
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C-O Stretch: ~1250 cm⁻¹ (aryl ether).
Applications in Drug Discovery[7]
This compound is not merely an end-product but a strategic "linchpin" intermediate.
Kinase Inhibitor Development (EGFR/VEGFR)
The 4-bromo-3-methoxy motif mimics the pharmacophore found in several tyrosine kinase inhibitors (e.g., Vandetanib analogs). The bromine atom serves as a bioisostere for other halogens or methyl groups, filling hydrophobic pockets in the ATP-binding site of kinases. The cinnamic acid tail can be converted into hydroxamic acids (HDAC inhibitors) or bulky amides to interact with the solvent-front region of the enzyme.
Diversity-Oriented Synthesis (DOS)
The presence of the aryl bromide allows for late-stage diversification.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3,4-disubstituted cinnamic acids , which are privileged structures in anti-inflammatory research (e.g., NF-κB inhibitors).
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Heck Reaction: Coupling with styrenes yields complex stilbene derivatives, often investigated for anticancer properties.
Ferulic Acid Analogs
By replacing the bromine with a hydroxyl group (via hydroxylation or using a different precursor), one accesses ferulic acid. However, retaining the bromine provides a metabolically stable analog that resists glucuronidation at the 4-position, potentially improving pharmacokinetic half-life compared to the natural product.
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.
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Storage: Store in a cool, dry place. Light sensitive (cis-trans isomerization may occur upon prolonged UV exposure).
References
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Chemical Identity & Vendors: 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0). ChemicalBook & Splendid Lab Listings.
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Precursor Synthesis: Synthesis of 4-Bromo-3-methoxybenzaldehyde. Sigma-Aldrich Product Data (CAS 43192-34-3).[1][2]
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Synthetic Methodology: Pellissier, H. "Synthesis of 1-indanones via tandem Knoevenagel–Nazarov process."[3] Tetrahedron, 2005, 61(27), 6479–6517. (Describes Knoevenagel conditions for brominated methoxybenzaldehydes).
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NMR Interpretation: 1H NMR of 4-methoxycinnamic acid derivatives. Chegg/Spectroscopy Data. (Used for comparative spectral prediction).
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Biological Applications: Ferulic acid analogues as EGFR inhibitors. Pharmacy Education, 2024.[4] (Contextualizes the scaffold's utility).
